N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiocarbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often conducted in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with biological targets, particularly enzymes and proteins. The sulfonamide group can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, the compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(tert-butylsulfamoyl)phenyl]acetamide: A related compound with similar structural features but lacking the thiocarbamoyl group.
N-{[4-(tert-butylsulfamoyl)phenyl]carbamoyl}acetamide: Another similar compound with a carbamoyl group instead of a thiocarbamoyl group.
Uniqueness
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to the presence of both sulfonamide and thiocarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C13H19N3O3S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S2/c1-9(17)14-12(20)15-10-5-7-11(8-6-10)21(18,19)16-13(2,3)4/h5-8,16H,1-4H3,(H2,14,15,17,20) |
InChI Key |
KASCBSVSQUVELH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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